
Ethyl 6-(4-n-Butylphenyl)-6-oxohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-(4-n-Butylphenyl)-6-oxohexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a hexanoic acid chain, which is further substituted with a 4-butylphenyl group and a keto group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(4-butylphenyl)-6-oxohexanoate can be achieved through several synthetic routes. One common method involves the esterification of 6-(4-butylphenyl)-6-oxohexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another approach involves the Friedel-Crafts acylation of 4-butylbenzene with ethyl 6-oxohexanoate in the presence of a Lewis acid catalyst such as aluminum chloride. This method allows for the direct introduction of the 4-butylphenyl group onto the hexanoate backbone.
Industrial Production Methods
In an industrial setting, the production of ethyl 6-(4-butylphenyl)-6-oxohexanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(4-n-Butylphenyl)-6-oxohexanoate can undergo various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The keto group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted esters, amides, and thioesters.
Scientific Research Applications
Ethyl 6-(4-n-Butylphenyl)-6-oxohexanoate has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: It is studied for its potential biological activity and interactions with various biomolecules.
Mechanism of Action
The mechanism of action of ethyl 6-(4-butylphenyl)-6-oxohexanoate depends on its specific application. In organic synthesis, it acts as a building block for the construction of more complex molecules. In pharmaceuticals, its mechanism of action may involve interactions with specific molecular targets such as enzymes or receptors, leading to desired therapeutic effects. The exact pathways and molecular targets involved can vary depending on the specific context of its use.
Comparison with Similar Compounds
Ethyl 6-(4-n-Butylphenyl)-6-oxohexanoate can be compared with other similar compounds, such as:
Ethyl 6-oxohexanoate: Lacks the 4-butylphenyl group, making it less hydrophobic and potentially less bioactive.
Ethyl 6-(4-methylphenyl)-6-oxohexanoate: Contains a methyl group instead of a butyl group, which may affect its physical and chemical properties.
Ethyl 6-(4-phenyl)-6-oxohexanoate: Lacks the alkyl substitution on the phenyl ring, which can influence its reactivity and interactions.
The uniqueness of ethyl 6-(4-butylphenyl)-6-oxohexanoate lies in the presence of the 4-butylphenyl group, which imparts specific hydrophobic characteristics and potential biological activity that distinguish it from other similar compounds.
Properties
IUPAC Name |
ethyl 6-(4-butylphenyl)-6-oxohexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O3/c1-3-5-8-15-11-13-16(14-12-15)17(19)9-6-7-10-18(20)21-4-2/h11-14H,3-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYVEGCUONKTEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)CCCCC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901295251 |
Source


|
| Record name | Ethyl 4-butyl-ε-oxobenzenehexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901295251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951888-70-3 |
Source


|
| Record name | Ethyl 4-butyl-ε-oxobenzenehexanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951888-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-butyl-ε-oxobenzenehexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901295251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
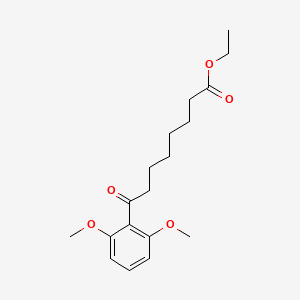
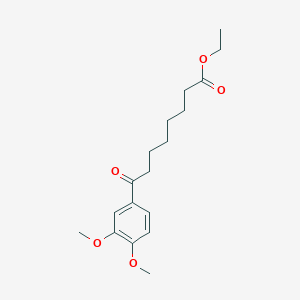
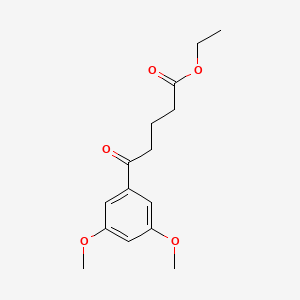


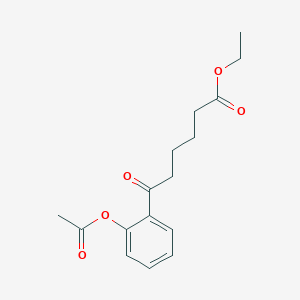
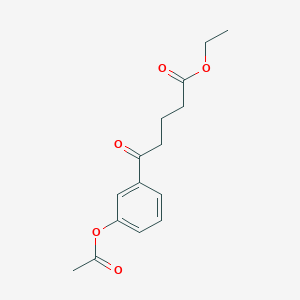
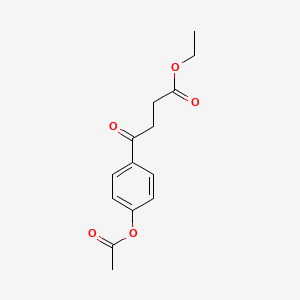
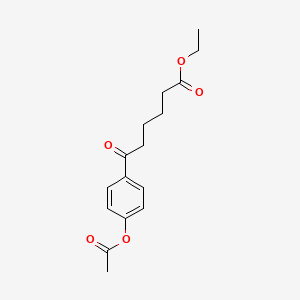
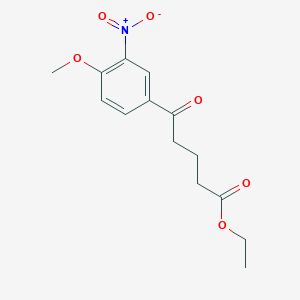
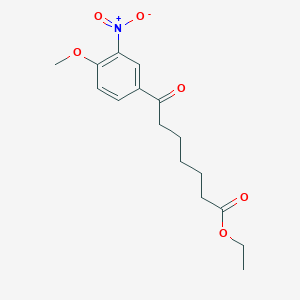
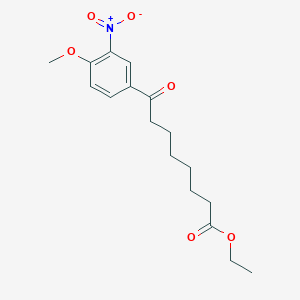

![Ethyl 5-[3-(N,N-dimethylamino)phenyl]-5-oxovalerate](/img/structure/B1326019.png)
